Product packaging for 1,3-Dimyristoyl-2-oleoylglycerol(Cat. No.:)

1,3-Dimyristoyl-2-oleoylglycerol

Cat. No.: B8088851
M. Wt: 777.2 g/mol
InChI Key: KMMOOAFQVREVIF-VHXPQNKSSA-N
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Description

Significance of Triacylglycerols in Biological Systems

Structural Contributions to Cellular Membranes and Organelles

While the primary role of triacylglycerols is energy storage, they also have structural implications. Although not major components of the lipid bilayer of cell membranes due to their non-amphipathic nature, they are present as minor intrinsic components within membranes. nih.govquora.com Recent studies suggest that membrane-associated triacylglycerols may play a role in the formation of transient non-bilayer domains, which are thought to be involved in specific cellular events. nih.gov

Triacylglycerols are stored within cells as cytoplasmic lipid droplets, which are now considered dynamic organelles. libretexts.org These droplets are not merely inert fat globules but are actively involved in lipid metabolism, sequestering fatty acids to protect cells from their potential detergent-like properties and regulating the release of signaling molecules. nih.gov The lipid droplet is surrounded by a monolayer of phospholipids (B1166683) and various proteins that are crucial for the regulation of lipid storage and mobilization. libretexts.org In some organisms, triacylglycerols also provide thermal insulation and mechanical cushioning. discoverbiotech.comnih.gov

The Unique Context of 1,3-Dimyristoyl-2-oleoylglycerol within Triacylglycerol Diversity and Isomerism

The specific properties and functions of a triacylglycerol are determined by the fatty acids it contains and their positions on the glycerol (B35011) backbone. creative-proteomics.com This leads to a high degree of isomerism. This compound is a mixed-acid triacylglycerol, meaning it is composed of different fatty acid types. biomol.comcaymanchem.com Specifically, it contains two molecules of myristic acid (a saturated fatty acid) at the sn-1 and sn-3 positions and one molecule of oleic acid (a monounsaturated fatty acid) at the sn-2 position of the glycerol backbone. biomol.comcaymanchem.com

This specific arrangement distinguishes it from its regioisomers, where the fatty acids are attached to different positions on the glycerol. For example, an isomer could have oleic acid at the sn-1 or sn-3 position and myristic acid at the sn-2 position. The positional distribution of fatty acids, known as regioisomerism, significantly influences the physical and biological properties of the triacylglycerol. nih.govcsic.es

The presence of both saturated (myristic) and unsaturated (oleic) fatty acids gives this compound unique chemical characteristics. This particular triacylglycerol has been identified in natural sources such as date seed oil. biomol.comcaymanchem.com The study of such specific triacylglycerol isomers is crucial for understanding the complex lipid profiles of various biological systems and their metabolic implications.

Table 1: Properties of this compound

Property Value
Chemical Formula C49H92O6
Molecular Weight 777.25 g/mol
Synonyms 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)
Structure Myristic acid at sn-1 and sn-3, Oleic acid at sn-2
Natural Occurrence Date seed oil biomol.comcaymanchem.com

Data sourced from MedChemExpress and Cayman Chemical. biomol.comcaymanchem.commedchemexpress.com

Table 2: Constituent Fatty Acids

Fatty Acid Type Chemical Formula Position on Glycerol
Myristic Acid Saturated C14H28O2 sn-1 and sn-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H92O6 B8088851 1,3-Dimyristoyl-2-oleoylglycerol

Properties

IUPAC Name

1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOOAFQVREVIF-VHXPQNKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H92O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301781
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:0/18:1(9Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66908-04-1
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66908-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Methodologies for Structural and Positional Elucidation of Triacylglycerols

Chromatographic Techniques for Triacylglycerol Isomer Separation

Chromatography is the cornerstone of TAG analysis, enabling the separation of highly complex mixtures into individual components. The choice of chromatographic technique is critical for resolving isomeric species.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation of TAG molecular species. researchgate.net In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. wikipedia.org Separation is primarily based on the TAG's partition number (PN), which is calculated from the total number of acyl carbon atoms (CN) and the number of double bonds (DB) in the fatty acid chains (PN = CN - 2xDB). aocs.org Molecules with a lower PN elute earlier.

While TAGs with different PNs are well separated, RP-HPLC can also resolve positional isomers that have identical PNs. Research on diacylglycerols (DAGs) has shown that 1,3-isomers typically elute before their 1,2-counterparts. nih.govoup.comresearchgate.net This principle extends to TAGs, where the more symmetrical 1,3-disubstituted isomers often exhibit shorter retention times than the asymmetric 1,2-disubstituted isomers due to differences in their molecular shape and interaction with the stationary phase. Therefore, 1,3-Dimyristoyl-2-oleoylglycerol would be expected to elute slightly earlier than its regioisomer, 1,2-Dimyristoyl-3-oleoylglycerol.

The complexity of natural TAG mixtures often necessitates gradient elution to achieve full resolution. researchgate.net Common mobile phase systems involve gradients of acetonitrile (B52724) with a modifier solvent like isopropanol (B130326) or acetone. researchgate.netaocs.org

Table 1: Typical Elution Order of Diacylglycerol Positional Isomers in RP-HPLC This table illustrates the general principle that 1,3-isomers elute before 1,2-isomers.

Elution OrderCompound Name
11,3-Dilinolein
21,2-Dilinolein
31,3-Dimyristin
41,2-Dimyristoyl-rac-glycerol
51,3-Diolein
61,2-Dioleoyl-sn-glycerol
71,3-Dipalmitin
81,2-Dipalmitoyl-rac-glycerol
91,3-Distearin
101,2-Distearoyl-rac-glycerol

Data sourced from studies on diacylglycerol separation. nih.govresearchgate.net

Silver ion chromatography, available in both thin-layer (Ag-TLC) and high-performance liquid (Ag-HPLC) formats, separates lipids based on their degree of unsaturation. nih.govaocs.org The technique relies on the reversible formation of polar charge-transfer complexes between silver ions (Ag+) incorporated into the stationary phase and the π-electrons of the double bonds in the unsaturated fatty acid moieties. aocs.org

The strength of this interaction, and thus the retention time, increases with the number of double bonds. aocs.org This makes silver ion chromatography exceptionally effective for separating TAGs into classes based on the total number of double bonds in the molecule. aocs.org It can also distinguish between isomers with different double bond geometries (cis vs. trans, with trans isomers eluting faster) and positional isomers of double bonds within the acyl chain. mdpi.com

For a compound like this compound, which contains one double bond, Ag-HPLC would separate it from TAGs containing only saturated fatty acids (which would elute first) and from those containing polyunsaturated fatty acids (which would be retained longer). aocs.org This method is often used orthogonally with RP-HPLC to achieve comprehensive two-dimensional separation of complex TAG mixtures. nih.gov

The separation of TAG enantiomers and positional isomers is a significant analytical challenge due to their nearly identical physicochemical properties. bohrium.comresearchgate.net Chiral HPLC has emerged as a crucial tool for this purpose. A TAG molecule is chiral if different fatty acids are attached at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. Therefore, 1,2-Dimyristoyl-3-oleoylglycerol exists as a pair of enantiomers (sn-MMO and sn-OMM), while the symmetrical this compound (sn-MOM) is achiral.

Recent studies have demonstrated that newly developed immobilized-type chiral columns, such as those with cellulose-based chiral stationary phases (e.g., CHIRALPAK IF-3), can simultaneously resolve both the enantiomers and the positional isomer of TAGs composed of two saturated fatty acids and one unsaturated fatty acid. bohrium.comresearchgate.netnih.gov In such a system, a mixture containing the isomers of Dimyristoyl-oleoylglycerol would be resolved into three distinct peaks, corresponding to the two enantiomers of 1,2-Dimyristoyl-3-oleoylglycerol and the single peak of the symmetrical this compound. researchgate.netnih.gov This powerful method, often coupled with mass spectrometry, allows for unambiguous identification and is particularly applicable to the detailed analysis of fats and oils. nih.govnih.gov

High-temperature gas chromatography (HTGC) is a valuable technique for analyzing TAG molecular species, separating them primarily by their carbon number (CN), or molecular weight. aocs.orgnih.gov The analysis requires very high column temperatures, often exceeding 350°C, to ensure the elution of these high-molecular-weight compounds. aocs.org

The use of medium-polarity stationary phases allows for separation based on both carbon number and, to a lesser extent, the degree of unsaturation. aocs.org However, HTGC is generally less effective than HPLC for resolving positional isomers. A critical aspect of HTGC is the injection technique; on-column injection is frequently used to ensure the complete and non-discriminatory transfer of high-boiling point analytes onto the column. researchgate.net While powerful for quantification when properly calibrated, the high temperatures can pose a risk of thermal degradation for highly unsaturated TAGs. aocs.orgresearchgate.net For complex samples like olive oil, multidimensional gas chromatography (MDGC) can be employed to enhance the separation of individual TAG components that co-elute in a single-column setup. nih.gov

Mass Spectrometric Approaches for Triacylglycerol Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of TAGs, providing information on molecular weight and fatty acid composition. When coupled with chromatographic separation (LC-MS or GC-MS), it allows for the identification of individual eluted species.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like TAGs. nih.govspringernature.com It typically generates cationized molecular adducts, such as [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺, with minimal fragmentation in the ion source. mdpi.com The choice of cationizing agent can significantly influence the subsequent fragmentation and the structural information obtained. mdpi.com

For distinguishing positional isomers like this compound from its 1,2-isomer, tandem mass spectrometry (MS/MS) is essential. The fragmentation of lithiated adducts ([M+Li]⁺) has proven to be particularly informative. acs.orgnih.gov During collision-induced dissociation (CID), these adducts fragment via the loss of a fatty acid. Crucially, the loss of the fatty acid from the central sn-2 position is less favored than the loss from the outer sn-1 and sn-3 positions. acs.orgacs.org

This differential fragmentation provides a robust method for identifying the sn-2 substituent. For this compound ([MOM+Li]⁺), the MS/MS spectrum would show a predominant loss of myristic acid. Conversely, the spectrum for the 1,2-Dimyristoyl-3-oleoylglycerol isomer ([MMO+Li]⁺) would show preferential losses of myristic acid (sn-1) and oleic acid (sn-3), with a much less abundant ion corresponding to the loss of the sn-2 myristic acid. This allows for the unambiguous assignment of the fatty acid at each position on the glycerol backbone. acs.orgnih.gov

Table 2: Key Fragment Ions in ESI-MS/MS for Distinguishing TAG Isomers (Lithiated Adducts)

Precursor IonIsomer StructureFavored Neutral LossKey Diagnostic Feature
[MOM+Li]⁺This compoundMyristic Acid (R₁CO₂H or R₃CO₂H)Predominant loss of the sn-1/3 fatty acid.
[MMO+Li]⁺1,2-Dimyristoyl-3-oleoylglycerolOleic Acid (R₃CO₂H)Loss of the sn-2 fatty acid is significantly less abundant than loss of sn-1 or sn-3 fatty acids.

Based on established fragmentation patterns of lithiated TAGs. acs.orgnih.govacs.org

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful tool for the analysis of triacylglycerols. nih.gov This technique is particularly suitable for less polar and thermally stable molecules like TAGs. creative-proteomics.com In APCI-MS, the sample is vaporized and then ionized at atmospheric pressure through a corona discharge, which ionizes the solvent molecules that, in turn, ionize the analyte molecules. creative-proteomics.com This "soft" ionization method typically results in the formation of protonated molecules [M+H]⁺ and minimal fragmentation. nih.govnih.gov

For triacylglycerols, APCI-MS spectra often show the protonated molecular ion along with characteristic diacylglycerol-like fragment ions, [M-RCOO]⁺, which result from the loss of one of the fatty acid chains. nih.gov The relative abundance of the protonated molecule versus the fragment ions can be influenced by the degree of unsaturation in the fatty acid chains. nih.gov For instance, TAGs with saturated fatty acids may primarily show diglyceride ions, while those with polyunsaturated fatty acids tend to exhibit a more prominent protonated molecular ion. nih.gov

Table 1: APCI-MS Data for Triacylglycerols

Ion Type Description Significance in TAG Analysis
[M+H]⁺ Protonated molecular ion Provides the molecular weight of the intact triacylglycerol.

| [M-RCOO]⁺ | Diacylglycerol-like fragment ion | Indicates the loss of a specific fatty acid chain, aiding in compositional analysis. |

Tandem Mass Spectrometry (MS/MS) for Positional Isomer Discrimination

Tandem mass spectrometry (MS/MS) is an indispensable technique for distinguishing between positional isomers of triacylglycerols, such as this compound and its counterpart, 1,2-Dimyristoyl-3-oleoylglycerol. mdpi.com This method involves multiple stages of mass analysis. In the first stage, a specific ion (e.g., the protonated molecule from APCI or an adduct ion from electrospray ionization) is selected. In the second stage, this selected ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov

The fragmentation patterns obtained from MS/MS can provide information about the specific positions of the fatty acids on the glycerol backbone. upce.cz The relative abundance of fragment ions resulting from the loss of fatty acids from the sn-1/3 positions versus the sn-2 position can differ, allowing for the differentiation of isomers. mdpi.comupce.cz For example, the loss of a fatty acid from the sn-2 position is often less favored, leading to a lower intensity of the corresponding fragment ion.

Analysis of Fragmentation Patterns and Diagnostic Ions in Positional Isomerism

The detailed analysis of fragmentation patterns in MS/MS spectra is key to identifying diagnostic ions that can pinpoint the location of each fatty acid. For triacylglycerols, the fragmentation of the protonated molecule or other precursor ions leads to a series of product ions. The most informative of these are the ions resulting from the loss of a single fatty acid.

Studies have shown that the fragmentation of sodiated TAGs can produce diagnostic singlet and doublet peaks that identify the acyl chain at the sn-2 position and the sn-1/3 positions, respectively. nih.gov The singlet peak corresponds to a fragment containing the sn-2 acyl chain, while the doublet peaks are associated with the acyl chains at the sn-1 and sn-3 positions. nih.gov Furthermore, techniques like electron impact excitation of ions from organics (EIEIO) can generate dual acyl chain loss fragments that serve as diagnostic peaks for regioisomer identification. nih.gov

Table 2: Diagnostic Ions in MS/MS for TAG Positional Isomerism

Ion Type Origin Significance
[M+H - R₁COOH]⁺ Loss of fatty acid from sn-1/3 position Higher abundance often suggests the fatty acid was at an outer position.
[M+H - R₂COOH]⁺ Loss of fatty acid from sn-2 position Lower abundance often suggests the fatty acid was at the central position.
Singlet Peaks (EIEIO) Fragment containing the sn-2 acyl chain Directly identifies the fatty acid at the sn-2 position. nih.gov

| Doublet Peaks (EIEIO) | Fragments containing the sn-1 and sn-3 acyl chains | Identifies the fatty acids at the outer positions. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Triacylglycerol Research

Proton (¹H) NMR Spectroscopy for Overall Compositional Analysis of Triglycerides

By integrating the signals corresponding to these different proton groups, the relative proportions of saturated, monounsaturated, and polyunsaturated fatty acids can be determined. nih.gov For instance, the signals from the olefinic protons are indicative of the degree of unsaturation. While ¹H NMR is excellent for compositional analysis, it provides limited information on the positional distribution of the fatty acids on the glycerol backbone. nih.gov

Carbon-13 (¹³C) NMR Spectroscopy for Positional Distribution of Fatty Acids on the Glycerol Backbone

Carbon-13 (¹³C) NMR spectroscopy is a key technique for determining the regiospecificity of fatty acids in triacylglycerols. researchgate.netsci-hub.se The chemical shifts of the carbonyl carbons of the ester groups are sensitive to their position on the glycerol backbone. researchgate.net The carbonyl carbons of fatty acids at the sn-1 and sn-3 positions resonate at a slightly different frequency compared to the carbonyl carbon of the fatty acid at the sn-2 position. mdpi.comresearchgate.net

This difference in chemical shifts allows for the quantification of specific fatty acids at the sn-1,3 and sn-2 positions. researchgate.net The olefinic and glycerol carbon regions of the ¹³C NMR spectrum also provide valuable information for positional analysis. researchgate.netmdpi.com

Table 3: Typical ¹³C NMR Chemical Shift Regions for Triacylglycerol Analysis

Spectral Region (ppm) Carbon Type Information Provided
172-174 Carbonyl Carbons Positional distribution of fatty acids (sn-1,3 vs. sn-2). researchgate.net
126-134 Olefinic Carbons Degree of unsaturation and fatty acid composition. researchgate.net
60-72 Glycerol Backbone Carbons Distinguishes between mono-, di-, and triacylglycerols and provides positional information. researchgate.netmdpi.com

Application of Advanced Multinuclear and Multidimensional NMR Techniques for Detailed Structural Insights

For a more in-depth structural elucidation of triacylglycerols, advanced NMR techniques are employed. zendy.io Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable. uoc.gr These techniques establish correlations between protons and carbons, helping to unambiguously assign the signals in complex spectra. uoc.gr

HSQC provides direct one-bond correlation between protons and the carbons they are attached to, while HMBC reveals longer-range correlations (typically over two or three bonds). uoc.gr These correlations are instrumental in piecing together the complete molecular structure, including the precise connectivity of the fatty acids to the glycerol backbone. researchgate.net For instance, an HMBC experiment can show a correlation between the protons on the glycerol backbone and the carbonyl carbons of the fatty acids, confirming their respective positions. uoc.gr

Iii. Biosynthesis and Metabolic Pathways of Triacylglycerols with Positional Specificity

De Novo Synthesis of Triacylglycerols

The primary pathway for triacylglycerol synthesis is the de novo pathway, also known as the Kennedy pathway. libretexts.orgnih.gov This process involves the sequential acylation of a glycerol-3-phosphate backbone. nih.gov

The initial and rate-limiting step in triacylglycerol biosynthesis is catalyzed by glycerol-3-phosphate acyltransferases (GPATs). nih.govnih.gov These enzymes facilitate the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid. nih.govnih.govwikipedia.org There are four known isoforms of GPAT in mammals (GPAT1-4), each with distinct tissue distributions and regulatory properties. nih.govwikipedia.org

A key feature of some GPAT isoforms is their substrate specificity, which plays a significant role in determining the fatty acid composition at the sn-1 position of the resulting glycerolipid. The mitochondrial isoform, GPAT1, exhibits a marked preference for saturated fatty acyl-CoAs, such as palmitoyl-CoA and stearoyl-CoA, over unsaturated ones. nih.govnih.gov This selectivity is crucial for the synthesis of triacylglycerols like 1,3-dimyristoyl-2-oleoylglycerol, where the saturated fatty acid, myristic acid (14:0), is found at the sn-1 position. Studies in plants have also highlighted the role of GPAT in determining the fatty acid at the sn-1 position, influencing properties like chilling tolerance based on the degree of saturation. nih.govuniprot.org The acylation process begins with the activation of fatty acids to their CoA esters, a necessary step for their participation in the glycerolipid synthesis pathway. nih.gov

Enzyme FamilyFunctionSubstratesProductPositional Preference
Glycerol-3-Phosphate Acyltransferases (GPATs) Initial acylation of the glycerol (B35011) backbonesn-Glycerol-3-phosphate, Acyl-CoA1-acyl-sn-glycerol-3-phosphate (Lysophosphatidic acid)sn-1 position, with some isoforms preferring saturated fatty acids

This table summarizes the function and specificity of GPAT enzymes in the initial step of triacylglycerol synthesis.

Following the initial acylation by GPAT and a subsequent acylation at the sn-2 position by acylglycerol-phosphate acyltransferase (AGPAT) to form phosphatidic acid, the phosphate (B84403) group is removed by phosphatidic acid phosphohydrolases (PAPs), yielding diacylglycerol (DAG). nih.govnih.gov The final and committed step in triacylglycerol synthesis is the acylation of this DAG at the sn-3 position. nih.gov This reaction is primarily catalyzed by two key enzymes: acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT). nih.govnih.gov

The DGAT family consists of two main enzymes, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct properties. nih.govnih.gov Both enzymes catalyze the formation of triacylglycerol by transferring a fatty acyl-CoA to DAG. nih.gov In the context of this compound synthesis, a DGAT enzyme would catalyze the final esterification of myristoyl-CoA to the sn-3 position of a 1-myristoyl-2-oleoyl-DAG intermediate. The activity of DGAT enzymes is considered crucial for triglyceride homeostasis. nih.gov

In addition to the acyl-CoA-dependent DGAT pathway, an alternative mechanism for triacylglycerol synthesis exists, catalyzed by PDAT. nih.govnih.gov This enzyme transfers a fatty acid from a phospholipid, such as phosphatidylcholine, to DAG, thereby forming triacylglycerol in an acyl-CoA-independent manner. nih.govnih.gov This pathway can be particularly important for incorporating fatty acids that have been modified while part of the phospholipid pool into triacylglycerols. nih.gov

EnzymeAcyl DonorFunction
Diacylglycerol Acyltransferase (DGAT) Acyl-CoACatalyzes the final, committed step in the acyl-CoA-dependent synthesis of triacylglycerol. nih.govnih.gov
Phospholipid:Diacylglycerol Acyltransferase (PDAT) PhospholipidCatalyzes the acyl-CoA-independent synthesis of triacylglycerol. nih.govnih.gov

This table compares the two major enzymes involved in the terminal acylation of diacylglycerol to form triacylglycerol.

The endoplasmic reticulum (ER) is the central site for the synthesis of the vast majority of cellular lipids, including triacylglycerols. nih.govnih.govkhanacademy.org The enzymes of the Kennedy pathway, including GPAT, AGPAT, PAP, and DGAT, are predominantly located in the ER membrane. nih.govnih.govresearchgate.net The synthesis of phospholipids (B1166683) also occurs in the cytosolic leaflet of the ER membrane. nih.gov

Newly synthesized triacylglycerols accumulate within the lipid bilayer of the ER membrane. researchgate.netnih.gov As their concentration increases, they form a lens-like structure between the two leaflets of the ER bilayer. researchgate.netbiologists.com This nascent lipid droplet then buds off from the ER membrane into the cytoplasm, enclosed by a phospholipid monolayer derived from the ER. researchgate.netbiologists.comwikipedia.org This process ensures that the hydrophobic core of neutral lipids is sequestered from the aqueous environment of the cytosol. The smooth ER is particularly prominent in cells that are specialized in lipid metabolism, such as hepatocytes, which produce lipoprotein particles for lipid transport. nih.gov

Catabolism and Mobilization of Triacylglycerols

The breakdown, or catabolism, of stored triacylglycerols is a crucial process for providing energy to the body, particularly during periods of fasting or increased energy demand. cuni.cz This process, known as lipolysis, involves the sequential hydrolysis of TAGs to release fatty acids and glycerol. fiveable.me

Enzymatic Hydrolysis by Lipases (e.g., Adipose Triglyceride Lipase (B570770) (ATGL), Hormone-Sensitive Lipase (HSL), Lipoprotein Lipase (LPL))

The hydrolysis of triacylglycerols is carried out by a group of enzymes called lipases. fiveable.melibretexts.org In adipose tissue, the primary storage site for TAGs, this process is predominantly mediated by the coordinated action of three key enzymes: Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoacylglycerol Lipase (MGL). nih.govresearchgate.net

Adipose Triglyceride Lipase (ATGL) : ATGL initiates the process by catalyzing the hydrolysis of the first ester bond of a triacylglycerol, producing a diacylglycerol and a free fatty acid. pnas.orgbiospace.com This is considered the rate-limiting step in TAG catabolism. cuni.cz ATGL exhibits high specificity for triacylglycerols and its activity is enhanced by a coactivator protein called CGI-58. upv.es

Hormone-Sensitive Lipase (HSL) : HSL is a multifunctional enzyme that primarily hydrolyzes the diacylglycerols produced by ATGL, generating a monoacylglycerol and another free fatty acid. pnas.orgnih.gov While HSL can also act on triacylglycerols, its activity is significantly higher towards diacylglycerols. nih.gov The activity of HSL is tightly regulated by hormones such as catecholamines and insulin (B600854). nih.govyoutube.com Hormonal stimulation leads to the phosphorylation and activation of HSL. nih.gov

Monoacylglycerol Lipase (MGL) : MGL completes the breakdown of TAGs by hydrolyzing the final monoacylglycerol into glycerol and a free fatty acid. nih.gov

Lipoprotein Lipase (LPL) : LPL is found on the surface of endothelial cells lining the capillaries, particularly in adipose tissue and muscle. wikipedia.org It is responsible for hydrolyzing triacylglycerols circulating in the bloodstream within chylomicrons and VLDL, releasing fatty acids and glycerol that can be taken up by adjacent cells for energy or storage. libretexts.org

Together, ATGL and HSL are responsible for over 95% of the triacylglycerol hydrolase activity in murine white adipose tissue. upv.es The coordinated action of these lipases ensures the complete breakdown of stored fats to meet the body's energy needs. nih.gov

Table 2: Key Lipases in Triacylglycerol Catabolism

Lipase Primary Substrate Primary Product(s) Key Regulatory Factors Cellular Location
Adipose Triglyceride Lipase (ATGL) Triacylglycerol Diacylglycerol, Free Fatty Acid CGI-58 (coactivator) upv.es Adipose tissue, muscle, liver nih.govencyclopedia.pub
Hormone-Sensitive Lipase (HSL) Diacylglycerol Monoacylglycerol, Free Fatty Acid Catecholamines (activation), Insulin (inhibition) nih.govyoutube.com Adipose tissue, muscle, adrenal glands nih.govnih.gov
Lipoprotein Lipase (LPL) Circulating Triacylglycerols (in chylomicrons and VLDL) Fatty Acids, Glycerol Hormonal regulation libretexts.org Endothelial cells of capillaries wikipedia.org

Subsequent Beta-Oxidation of Released Fatty Acids for Energy Production

Once released from the glycerol backbone, the free fatty acids are transported into the mitochondria to undergo a process called beta-oxidation. byui.eduwikipedia.org This catabolic pathway breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. jackwestin.comlibretexts.org

The process of beta-oxidation involves a repeated four-step cycle:

Dehydrogenation: An FAD-dependent acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons. libretexts.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. jackwestin.com

Dehydrogenation: An NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. cuni.cz

Thiolysis: A thiolase cleaves the beta-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA molecule that is two carbons shorter. libretexts.org

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. byui.edu The acetyl-CoA then enters the citric acid cycle, and the NADH and FADH2 produced during beta-oxidation and the citric acid cycle are used by the electron transport chain to produce large amounts of ATP. wikipedia.orgjackwestin.com Fatty acids are a major source of energy, yielding more ATP per gram compared to carbohydrates. wikipedia.org

Metabolic Fates of the Glycerol Component Post-Hydrolysis

The glycerol molecule released during the hydrolysis of triacylglycerols is transported through the bloodstream to the liver. wikipedia.orglibretexts.org In the liver, glycerol can enter two main metabolic pathways:

Glycolysis: Glycerol is first phosphorylated by glycerol kinase to form glycerol-3-phosphate. wikipedia.orgfiveable.me This is then oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (DHAP), which is an intermediate in the glycolytic pathway. wikipedia.orgfiveable.me DHAP can then be further metabolized through glycolysis to produce pyruvate, which can be converted to acetyl-CoA and enter the citric acid cycle for energy production. wikipedia.org

Gluconeogenesis: Alternatively, the dihydroxyacetone phosphate formed from glycerol can be used by the liver to synthesize glucose through the process of gluconeogenesis. wikipedia.orgyoutube.com This newly synthesized glucose can then be released into the bloodstream to help maintain blood glucose levels, especially during periods of fasting. youtube.com

Therefore, both the fatty acid and glycerol components of triacylglycerols are efficiently utilized by the body to meet its energy requirements. wikipedia.org

Iv. Regulatory Mechanisms of Triacylglycerol Metabolism and Positional Isomerism

Genetic and Transcriptional Regulation of Key Enzymes

The expression of genes encoding the enzymes that catalyze the various steps of TAG metabolism is a primary control point. This genetic and transcriptional regulation involves a host of factors that respond to nutritional and metabolic cues, thereby modulating the capacity of cells to synthesize or catabolize TAGs.

Roles of Transcription Factors (e.g., Sterol Regulatory Element-Binding Proteins (SREBPs), Peroxisome Proliferator-Activated Receptors (PPARs)) in Lipid Homeostasis

Transcription factors are pivotal in orchestrating the genetic programs that govern lipid metabolism. aocs.orgnumberanalytics.com Among the most critical are the Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs), which act as master regulators of lipid homeostasis. numberanalytics.commdpi.comnih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that play a central role in the synthesis of cholesterol and fatty acids. numberanalytics.com There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. mdpi.com SREBP-1c is the predominant isoform in the liver and is a key regulator of the genes involved in fatty acid and triacylglycerol synthesis. portlandpress.com When cellular sterol levels are low, SREBPs are proteolytically cleaved and activated, moving from the endoplasmic reticulum to the nucleus. youtube.com In the nucleus, they bind to specific DNA sequences, known as sterol regulatory elements, in the promoter regions of target genes, thereby activating their transcription. youtube.com This leads to an increased synthesis of enzymes required for lipogenesis.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors activated by fatty acids and their derivatives. nih.govportlandpress.com They function as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in lipid and glucose metabolism. mdpi.comontosight.ai There are three PPAR isoforms: PPARα, PPARγ, and PPARδ. PPARα is highly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle, where it controls genes for fatty acid oxidation. portlandpress.com PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, lipid storage, and insulin (B600854) sensitivity. nih.gov Activation of PPARα and PPARγ has been shown to reduce triacylglycerol synthesis by decreasing the levels of nuclear SREBP-1. nih.govresearchgate.net This suggests a cross-talk between these two major regulatory pathways.

The interplay between SREBPs and PPARs is crucial for maintaining lipid balance. For instance, fibrates and thiazolidinediones, which are agonists for PPARα and PPARγ respectively, have been found to lower triglyceride concentrations in the liver and plasma. nih.gov Their mechanism of action involves the upregulation of insulin-induced gene (Insig) proteins, which are key regulators of SREBP activity. nih.gov This ultimately leads to reduced rates of newly synthesized triacylglycerols. nih.gov

Table 1: Key Transcription Factors in Triacylglycerol Metabolism

Transcription Factor Primary Function in Lipid Metabolism Key Target Genes/Pathways
SREBP-1c Master regulator of fatty acid and triacylglycerol synthesis. portlandpress.com Genes encoding enzymes for de novo lipogenesis. mdpi.com
PPARα Controls genes for mitochondrial and peroxisomal fatty acid oxidation. portlandpress.com Genes involved in fatty acid uptake and β-oxidation. numberanalytics.com
PPARγ Regulates adipogenesis, lipid storage, and insulin sensitivity. nih.gov Genes promoting fat storage and glucose metabolism. numberanalytics.comontosight.ai

Influence of Non-coding RNAs (miRNAs, lncRNAs) on Gene Expression Modulating Triacylglycerol Pathways

In recent years, non-coding RNAs (ncRNAs) have emerged as critical regulators of gene expression in lipid metabolism. nih.govnih.govmdpi.com These molecules, which are not translated into proteins, can modulate the expression of key metabolic genes at the post-transcriptional level. The two main classes of ncRNAs involved in this regulation are microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). nih.govmdpi.com

MicroRNAs (miRNAs) are short, single-stranded RNA molecules, typically 19-25 nucleotides in length, that can bind to complementary sequences in the 3' untranslated region of target messenger RNAs (mRNAs). mdpi.com This binding can lead to the degradation of the mRNA or the inhibition of its translation, effectively silencing the gene. mdpi.com A single miRNA can regulate multiple target genes, making them potent regulators of metabolic pathways. mdpi.com For example, specific miRNAs have been shown to regulate the expression of enzymes involved in VLDL secretion and LDL clearance. nih.gov

Long non-coding RNAs (lncRNAs) are a diverse class of RNA molecules longer than 200 nucleotides that lack protein-coding potential. mdpi.com They can regulate gene expression through various mechanisms, including acting as molecular signals, decoys, guides, or scaffolds for transcription factors and chromatin-modifying complexes. nih.govmdpi.comfrontiersin.org Some lncRNAs can interact with proteins to modulate their activity or guide them to specific DNA locations to either activate or repress gene expression. nih.gov Others can act as "sponges" for miRNAs, sequestering them and preventing them from binding to their target mRNAs. nih.gov Several lncRNAs have been identified that play a role in regulating cholesterol and triglyceride biosynthesis by influencing the SREBP pathway. frontiersin.org For instance, the lncRNA lncLSTR has been shown to affect the transcript levels of apoC2, leading to changes in lipoprotein lipase (B570770) activity and serum triglyceride levels. mdpi.com

Table 2: Examples of Non-coding RNAs in Triacylglycerol Regulation

Non-coding RNA Type Mechanism of Action Impact on Triacylglycerol Metabolism
miR-33 miRNA Post-transcriptional repression of genes involved in cholesterol efflux. nih.gov Regulates cholesterol homeostasis and lipoprotein metabolism. nih.gov
miR-122 miRNA Regulates genes involved in cholesterol and fatty acid metabolism in the liver. nih.gov Influences plasma cholesterol and triglyceride levels. nih.gov
lncLSTR lncRNA Regulates the transcript levels of apoC2. mdpi.com Affects lipoprotein lipase activity and serum triglyceride content. mdpi.com
ApoA4-AS lncRNA Interacts with the RNA-binding protein HuR to promote ApoA4 mRNA stability. nih.gov Reduces plasma triacylglycerol and cholesterol levels when silenced. nih.gov

Regulatory Gene Expression in Triacylglycerol Accumulation under Nutrient Starvation

Nutrient starvation is a potent physiological stress that triggers significant metabolic reprogramming, including the accumulation of triacylglycerols as an energy reserve. libretexts.org This process is tightly regulated at the level of gene expression. frontiersin.orgnih.gov

Under conditions of nitrogen or sulfur starvation, many organisms, including algae, exhibit a marked increase in their TAG content. frontiersin.orgnih.gov This accumulation is associated with the up-regulation of the mRNA levels of key enzymes in the TAG synthesis pathway, particularly diacylglycerol acyltransferase (DGAT) genes. frontiersin.orgnih.gov DGAT catalyzes the final and committed step in TAG synthesis. In addition to DGAT, starvation can also induce the expression of genes involved in the synthesis of phosphatidate, a precursor for TAGs. frontiersin.org

Interestingly, the response is nutrient-specific. For example, in the alga Chlamydomonas reinhardtii, nitrogen and sulfur starvation lead to significant TAG accumulation and up-regulation of lipogenic genes, whereas phosphorus starvation results in little change in TAG content and minimal induction of these genes. frontiersin.orgnih.gov This suggests the existence of distinct signaling pathways that sense different nutrient deficiencies and translate them into specific gene expression programs.

Furthermore, the repression of protein synthesis appears to be a crucial factor for TAG accumulation during nutrient starvation. frontiersin.orgnih.gov When protein synthesis is inhibited, the metabolic flow of carbon is diverted from amino acid and protein production towards the synthesis of fatty acids and their subsequent incorporation into TAGs. This diversion is coupled with the up-regulation of the necessary enzymatic machinery, ensuring efficient energy storage. frontiersin.org Studies in Chlamydomonas have implicated the regulatory proteins SAC1 and SNRK2.2 in controlling the level of TAG accumulation during sulfur starvation by modulating the expression of DGAT genes. frontiersin.org

Hormonal and Signaling Pathway Modulation of Triacylglycerol Homeostasis

The moment-to-moment regulation of TAG metabolism is largely under hormonal control, which ensures a coordinated response to the body's changing energy demands. Hormones act through specific signaling pathways to modulate the activity of key enzymes involved in both the synthesis (lipogenesis) and breakdown (lipolysis) of TAGs. nih.govnih.gov

Insulin and Glucagon (B607659) Signaling in the Coordination of Lipogenesis and Lipolysis

Insulin and glucagon are the two primary pancreatic hormones that exert opposing effects on TAG metabolism, thereby maintaining glucose and lipid homeostasis. ontosight.aiyoutube.com

Insulin , secreted in the fed state when blood glucose levels are high, is a potent anabolic hormone that promotes the storage of energy. wikipedia.org In adipose tissue, insulin stimulates the uptake of glucose and fatty acids and promotes their conversion into triacylglycerols for storage. youtube.comyoutube.com It achieves this by activating enzymes involved in lipogenesis, such as acetyl-CoA carboxylase and fatty acid synthase. youtube.com Simultaneously, insulin potently inhibits lipolysis by activating phosphodiesterase 3B, an enzyme that degrades cyclic AMP (cAMP), thereby reducing the activation of hormone-sensitive lipase (HSL). nih.gov Insulin signaling in the brain, specifically the hypothalamus, has also been shown to suppress lipolysis in white adipose tissue. nih.gov

Glucagon , on the other hand, is a catabolic hormone released during the fasting state when blood glucose levels are low. youtube.comwikipedia.org Its primary role is to mobilize energy stores. In the liver, glucagon stimulates gluconeogenesis and glycogenolysis to raise blood glucose. youtube.com In adipose tissue, glucagon, along with catecholamines, stimulates lipolysis by activating adenylyl cyclase, which increases intracellular cAMP levels. nih.gov Elevated cAMP activates protein kinase A (PKA), which then phosphorylates and activates HSL, the rate-limiting enzyme in the breakdown of stored TAGs into free fatty acids and glycerol (B35011). researchgate.netpnas.org These mobilized fatty acids can then be used by other tissues for energy. nih.gov

The coordinated and reciprocal actions of insulin and glucagon ensure that lipogenesis predominates in the fed state, leading to energy storage, while lipolysis is favored during fasting, providing a continuous supply of energy to the body. youtube.comyoutube.com

Impact of Angiopoietin-like Proteins (ANGPTLs) and Apolipoproteins on Lipoprotein Lipase Activity and Triacylglycerol Partitioning

The partitioning of triacylglycerols from circulating lipoproteins to various tissues is a critical process for energy distribution and is primarily mediated by the enzyme lipoprotein lipase (LPL). nih.govwesleyan.edu The activity of LPL is, in turn, regulated by a family of proteins known as angiopoietin-like proteins (ANGPTLs) and by certain apolipoproteins. nih.govnih.gov

Angiopoietin-like proteins (ANGPTLs) , particularly ANGPTL3, ANGPTL4, and ANGPTL8, are key extracellular regulators of LPL activity. nih.govwesleyan.edu These proteins act as inhibitors of LPL, but they do so in a tissue-specific and context-dependent manner, playing a crucial role in directing fatty acid trafficking. researchgate.netnih.gov

ANGPTL3 , primarily secreted by the liver, circulates in the bloodstream and inhibits LPL in oxidative tissues like the heart and skeletal muscle. nih.govnih.gov

ANGPTL4 is expressed in adipose tissue and acts locally to inhibit LPL, particularly during fasting, thereby reducing fatty acid uptake into fat cells. nih.gov

ANGPTL8 is an insulin-responsive protein that forms complexes with ANGPTL3 and ANGPTL4, markedly modulating their LPL-inhibitory activities. nih.govnih.gov In the fed state, when insulin levels are high, the liver secretes an ANGPTL3/8 complex that potently inhibits LPL in muscle, shunting dietary fats towards adipose tissue for storage. researchgate.netnih.gov

The mechanisms by which ANGPTL3 and ANGPTL4 inhibit LPL differ. ANGPTL3 reduces the catalytic activity of LPL, while ANGPTL4 accelerates its irreversible inactivation. drugbank.com

Apolipoproteins are protein components of lipoproteins that play structural roles and also function as cofactors for enzymes involved in lipid metabolism.

Apolipoprotein C-II (ApoC-II) is a crucial activator of LPL. frontiersin.org It is a component of chylomicrons and very-low-density lipoproteins (VLDL), and its presence is required for LPL to efficiently hydrolyze the triglycerides within these lipoproteins. nih.gov

Apolipoprotein A5 (ApoA5) is another protein that enhances LPL activity. Interestingly, insulin has been shown to decrease the hepatic secretion of ApoA5, which further accentuates the ANGPTL3/8-mediated inhibition of LPL in skeletal muscle during the fed state. researchgate.netnih.gov

The intricate interplay between ANGPTLs and apolipoproteins provides a sophisticated system for regulating LPL activity and, consequently, for partitioning triacylglycerol-derived fatty acids between storage in adipose tissue and oxidation in other tissues, depending on the body's metabolic state. researchgate.net

Cellular Energy Sensors (e.g., AMP-activated protein kinase (AMPK)) in Metabolic Control of Triacylglycerol Levels

The cell employs sophisticated energy-sensing mechanisms to maintain metabolic homeostasis. nih.govmedium.com A key player in this process is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular energy balance. nih.govjst.go.jpphysiology.org AMPK is activated during periods of metabolic stress that lead to a decrease in cellular ATP and a corresponding increase in the AMP:ATP and ADP:ATP ratios. nih.govjst.go.jpunc.edu Once activated, AMPK orchestrates a metabolic switch, inhibiting energy-consuming anabolic pathways while stimulating energy-producing catabolic pathways to restore cellular ATP levels. nih.govdiabetesjournals.org

In the context of triacylglycerol metabolism, AMPK activation exerts a powerful inhibitory effect on TAG synthesis and storage. jst.go.jp This is achieved through the coordinated regulation of several key enzymes. nih.gov AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. frontiersin.orgportlandpress.com The inactivation of ACC leads to a decrease in the cellular concentration of its product, malonyl-CoA. unc.edufrontiersin.org Malonyl-CoA is not only a crucial substrate for fatty acid synthesis but also a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. unc.edufrontiersin.org By reducing malonyl-CoA levels, AMPK activation relieves the inhibition on CPT1, thereby promoting fatty acid oxidation and diverting fatty acids away from esterification into TAGs. nih.govfrontiersin.org

Furthermore, research has identified sn-glycerol-3-phosphate acyltransferase (GPAT) as another critical target of AMPK. unc.edunih.gov GPAT catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols. jst.go.jp Studies have shown that AMPK activation inhibits mitochondrial GPAT activity, further diminishing the capacity of the cell to synthesize TAGs. unc.edunih.gov In essence, AMPK reciprocally regulates the partitioning of fatty acyl-CoAs, channeling them towards β-oxidation for energy production and away from storage as triacylglycerols. unc.edunih.gov

Table 1: Effects of AMPK Activation on Triacylglycerol Metabolism

Target/ProcessEffect of AMPK ActivationMetabolic OutcomeReference
Acetyl-CoA Carboxylase (ACC)Phosphorylation and InactivationDecreased de novo fatty acid synthesis frontiersin.orgportlandpress.com
Malonyl-CoA LevelsDecreaseReduced substrate for lipogenesis and relief of CPT1 inhibition unc.edufrontiersin.org
Carnitine Palmitoyltransferase 1 (CPT1)DisinhibitionIncreased fatty acid transport into mitochondria frontiersin.org
Fatty Acid OxidationStimulationIncreased ATP production nih.govnih.gov
sn-Glycerol-3-phosphate Acyltransferase (GPAT)Inhibition of mitochondrial isoformDecreased triacylglycerol synthesis nih.gov
Hormone-Sensitive Lipase (HSL)Inhibition (of hormonally-stimulated lipolysis)Decreased breakdown of stored triacylglycerols portlandpress.comresearchgate.net

Influence of Fatty Acid Composition and Positional Distribution on Metabolic Regulation

The specific fatty acids that comprise a triacylglycerol molecule and their precise location on the glycerol backbone (regiospecificity) have a significant impact on its metabolic processing and ultimate physiological effects. tandfonline.comnih.govnih.gov The metabolism of 1,3-Dimyristoyl-2-oleoylglycerol is therefore dictated by the distinct properties of myristic acid (C14:0) at the sn-1 and sn-3 positions and oleic acid (C18:1) at the sn-2 position.

During digestion, pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of triacylglycerols. nih.govnih.gov This results in the release of free fatty acids from these outer positions, while the fatty acid at the sn-2 position is largely conserved as a 2-monoacylglycerol (2-MAG). nih.gov For this compound, this means that two molecules of myristic acid are liberated, alongside one molecule of 2-oleoylglycerol.

The liberated myristic acid and the 2-oleoylglycerol are then absorbed by enterocytes. Inside the intestinal cells, the triacylglycerol structure is reassembled before being packaged into chylomicrons for transport in the lymph. nih.gov The re-esterification process largely preserves the original sn-2 monoacylglycerol, meaning that the oleic acid moiety predominantly remains at the central position of the newly synthesized chylomicron TAGs. nih.gov

The metabolic fates of myristic acid and oleic acid diverge. Myristic acid, a saturated fatty acid, has been shown to be hypercholesterolemic, raising both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol concentrations compared to oleic acid. nih.govwur.nl Conversely, oleic acid, a monounsaturated fatty acid, is readily incorporated into storage TAGs within lipid droplets, a process that may mitigate cellular toxicity associated with fatty acid overload. nih.gov Some studies suggest that while both fatty acids can stimulate mitochondrial respiration, palmitic acid (a saturated fatty acid similar to myristic acid) overload may lead to mitochondrial dysfunction, whereas oleic acid overload does not appear to have the same detrimental effect. nih.gov The positioning of the saturated myristic acid at the readily hydrolyzed sn-1 and sn-3 positions and the unsaturated oleic acid at the more conserved sn-2 position influences their differential entry into distinct metabolic and signaling pathways following digestion and absorption.

Table 2: Differential Metabolic Fates of Myristoyl and Oleoyl Moieties

CharacteristicMyristic Acid (C14:0)Oleic Acid (C18:1)Reference
Position in this compoundsn-1 and sn-3sn-2N/A
Fate during DigestionReleased as free fatty acidLargely remains as 2-oleoylglycerol nih.gov
Effect on Serum LipoproteinsRaises LDL and HDL cholesterolLess impact on cholesterol compared to myristic acid nih.govwur.nl
Cellular FateCan contribute to hypercholesterolemiaReadily incorporated into storage TAGs in lipid droplets nih.gov
Mitochondrial ImpactPotential for dysfunction at high loads (inferred from palmitic acid studies)Favors mitochondrial potential build-up without dysfunction nih.gov

The synthesis and breakdown of triacylglycerols are not random processes; they are governed by enzymes that exhibit distinct stereospecificity, acting on specific positions of the glycerol backbone. tandfonline.comnih.gov The biosynthesis of TAGs primarily occurs via the glycerol-3-phosphate (Kennedy) pathway. nih.gov This pathway involves a series of acyltransferases that sequentially add fatty acyl-CoAs to a glycerol-3-phosphate backbone. nih.gov Enzymes like glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAT) show specificity for the sn-1 and sn-2 positions, respectively, influencing which fatty acids are incorporated at these sites. tandfonline.com The final acylation at the sn-3 position is catalyzed by diacylglycerol acyltransferase (DGAT), which also exhibits substrate preferences. nih.gov

Beyond initial synthesis, TAGs are subject to a dynamic process of remodeling, which involves the removal and re-esterification of fatty acids. nih.gov This remodeling allows for the modification of a TAG's fatty acid composition after its initial assembly. nih.govusda.gov Lipases, such as adipose triglyceride lipase (ATGL), can selectively hydrolyze ester bonds. For instance, ATGL shows a strong preference for hydrolyzing fatty acids at the sn-2 position of a TAG. deepdyve.com The resulting diacylglycerol (DAG), which can exist in different stereoisomeric forms, is then a substrate for other enzymes. Hormone-sensitive lipase (HSL), for example, prefers sn-1,3 DAG for subsequent hydrolysis. deepdyve.com Conversely, enzymes like DGAT2 preferentially re-esterify sn-1,3 DAG, suggesting a coordinated cycle of hydrolysis and re-synthesis that can precisely tailor the final TAG structure. deepdyve.com This enzymatic stereospecificity is crucial for creating structurally defined TAGs like this compound and for regulating their subsequent metabolic processing.

Table 3: Stereospecificity of Key Enzymes in Triacylglycerol Metabolism

EnzymeRoleStereospecific PreferenceReference
Pancreatic LipaseDigestionHydrolyzes fatty acids at sn-1 and sn-3 positions nih.govnih.gov
Glycerol-3-Phosphate Acyltransferase (GPAT)TAG SynthesisAcylates the sn-1 position of glycerol-3-phosphate tandfonline.comnih.gov
Lysophosphatidic Acid Acyltransferase (LPAT)TAG SynthesisAcylates the sn-2 position of lysophosphatidic acid nih.gov
Diacylglycerol Acyltransferase (DGAT)TAG SynthesisAcylates the sn-3 position of diacylglycerol nih.gov
Adipose Triglyceride Lipase (ATGL)Lipolysis/RemodelingHydrolyzes fatty acids preferentially at the sn-2 position deepdyve.com
Hormone-Sensitive Lipase (HSL)LipolysisHydrolyzes sn-1,3 diacylglycerols deepdyve.com

V. Experimental Models for Studying Triacylglycerol Metabolism and Isomer Specificity

In Vitro Cellular Models for Triacylglycerol Research

In vitro models provide controlled environments to investigate cellular and molecular mechanisms of TAG metabolism without the systemic complexities of a whole organism.

Adipocyte Differentiation and Lipid Accumulation Studies

Cell lines such as 3T3-L1 preadipocytes are fundamental tools in obesity and metabolic research. nih.gov These cells, originally derived from Swiss mice, have a fibroblast-like shape but can be chemically induced to differentiate into mature adipocytes that synthesize and store triglycerides in intracellular lipid droplets. nih.govfrontiersin.org This process, known as adipogenesis, serves as an excellent model to study the expansion of adipose tissue mass and the cellular mechanisms of fat storage. springernature.com

Researchers use these models to explore how various compounds or genetic modifications affect lipid accumulation. The process involves inducing differentiation with a hormonal cocktail, often including dexamethasone, insulin (B600854), and 3-isobutyl-1-methylxanthine. nih.gov After several days, the resulting mature adipocytes are filled with lipid droplets, which can be quantified. A common method for this is staining with Oil Red O, a fat-soluble dye; the amount of dye taken up by the cells correlates with the quantity of intracellular triglycerides. nih.gov

Table 1: Effects of Various Treatments on Lipid Accumulation in Adipocyte Models

Model Treatment Key Findings Reference
3T3-L1 PreadipocytesTAK-715 (p38 MAPK inhibitor)Markedly inhibited lipid accumulation and downregulated expression of C/EBP-α and PPAR-γ. springernature.com
3T3-L1 PreadipocytesPeumus boldus (Boldo) extractSignificantly decreased neutral lipid content compared to untreated differentiated cells. nih.gov
Human Adipose-Derived Stem Cells (hADSCs)Phenolic extracts from Hibiscus sabdariffaReduced lipid accumulation by up to 95% and downregulated the gene expression of PPAR‐γ. nih.gov

Hepatocyte Models for Investigating Hepatic Triacylglycerol Metabolism and Lipoprotein Production

The liver is a central organ for lipid metabolism, responsible for synthesizing TAGs, incorporating them into very-low-density lipoproteins (VLDL), and secreting them into the bloodstream. mdpi.com To study these processes at the cellular level, researchers utilize primary hepatocytes isolated from animals or humans, as well as immortalized hepatoma cell lines like HepG2. mdpi.com Primary hepatocytes are considered the "gold standard" as they most closely resemble the in vivo state, though cell lines offer advantages in terms of availability and consistency. mdpi.com

These models have been instrumental in understanding the regulation of hepatic TAG synthesis and secretion. For example, studies with cultured rat hepatocytes have shown that insulin can inhibit the net secretion of VLDL-triacylglycerol. nih.gov Researchers can use these systems to trace the incorporation of fatty acid precursors into TAGs and their subsequent packaging into lipoproteins. The use of lipase (B570770) inhibitors like Triton WR 1339 in these cultures has helped to reveal that a significant portion of secreted TAGs can be hydrolyzed and re-taken up by the cells, a factor that must be considered when measuring secretion rates. nih.gov

Hepatocyte models allow for detailed investigation into how the availability of different fatty acids (e.g., myristic acid vs. oleic acid) and their esterification into specific TAG isomers, such as 1,3-Dimyristoyl-2-oleoylglycerol, influences the rates of hepatic synthesis, storage in lipid droplets, and VLDL assembly and secretion. mdpi.comnih.gov

Microorganismal Models (e.g., Yeast, Algae) for Triacylglycerol Biogenesis and Storage Mechanisms

Microorganisms like the yeast Saccharomyces cerevisiae and the microalga Chlamydomonas reinhardtii serve as powerful and genetically tractable models for dissecting the fundamental pathways of TAG biosynthesis. frontiersin.orgnih.govaocs.org Many of the key enzymes involved in TAG metabolism are conserved from yeast to mammals, making these simple eukaryotes valuable for understanding human lipid biology. aocs.org

Saccharomyces cerevisiae has been used extensively to identify genes and characterize enzymes involved in the synthesis of phosphatidic acid and diacylglycerol, which are precursors to TAGs. frontiersin.org TAG synthesis in yeast occurs primarily in the endoplasmic reticulum and on the surface of lipid droplets, the storage organelles for neutral lipids. frontiersin.org Genetic manipulation of yeast, creating strains that lack specific enzymes, has been crucial for uncovering the roles of different pathways. For instance, studies in yeast mutants have helped to elucidate the functions of the two main acyl-CoA:diacylglycerol acyltransferases, Dga1p and Lro1p, which catalyze the final step of TAG synthesis. frontiersin.org By engineering yeast, researchers can create strains that accumulate high levels of TAGs, turning this non-oleaginous species into a "fatty" one for studying lipid storage. youtube.com

Similarly, microalgae like Chlamydomonas reinhardtii are used to study lipid accumulation, often in the context of biofuel production. nih.gov These photosynthetic organisms store TAGs in response to environmental stressors, such as nitrogen deprivation or iron deficiency. springernature.comnih.gov By studying the genetic and metabolic changes that occur under these conditions, researchers can identify key regulators of TAG biogenesis and turnover. springernature.commdpi.comnih.gov For example, transcriptomic analyses can reveal the upregulation of genes encoding enzymes like diacylglycerol acyltransferase (DGAT) during periods of high lipid accumulation. springernature.comnih.gov These models provide a platform to study how specific fatty acids are channeled into TAG synthesis and mobilized from storage.

In Vivo Animal Models for Systemic Triacylglycerol Metabolism

While cellular models provide molecular detail, in vivo animal models are essential for understanding how TAGs are digested, absorbed, transported, and stored within the context of a whole organism's physiology.

Rodent Models (e.g., Mice, Rats) for Investigating Dietary and Genetic Influences on Lipid Metabolism

Mice and rats are the most common in vivo models for studying lipid metabolism due to their genetic similarity to humans, relatively short lifecycles, and the availability of extensive genetic tools. aocs.org These models are used to assess how dietary fats, including specific TAG isomers, influence metabolic health, tissue lipid composition, and the development of diseases like insulin resistance.

One powerful technique involves the use of stable isotope-labeled TAGs as tracers. For example, in a study using a 13C-labeled triolein (B1671897) tracer fed to mice, researchers were able to track the metabolic fate of the dietary lipid. nih.gov The study found that the tracer underwent immediate and extensive transesterification in the stomach and small intestine, leading to a mixture of labeled TAGs that appeared in the plasma, liver, and adipose tissue. nih.gov This demonstrates the dynamic remodeling of dietary TAGs before systemic distribution.

Genetically modified rodent models are also invaluable. For instance, mice lacking the enzyme monoglyceride lipase (MGL) were created to study its role in energy metabolism. These mice showed impaired lipolysis, with reduced release of glycerol (B35011) from adipose tissue, highlighting the specific function of this enzyme in mobilizing stored fat. Such models could be used to investigate how the digestion and metabolic processing of a structured TAG like this compound differs from that of a random mixture of the same fatty acids.

Table 2: Findings from Rodent Models in Triacylglycerol Metabolism Research

Model Methodology Key Findings Reference
MiceOral gavage with 13C-labeled triolein tracerDietary TAGs undergo extensive transesterification in the gut; metabolites appear systemically in plasma, liver, and adipose tissue. nih.gov
MGL-knockout MiceBiochemical analysis of tissuesMice exhibit reduced monoacylglycerol hydrolase activity, accumulation of monoacylglycerols in adipose tissue, and impaired overall lipolysis.
MiceIntraportal injection of [3H]glycerol and oleic acidDemonstrated that the availability of substrates (glycerol and fatty acids) is a major factor regulating the rate of TAG biosynthesis in the liver. nih.gov

Large Animal Models (e.g., Meat Animals) in Adipocyte and Lipid Metabolism Research

Large animal models, such as pigs, are important in lipid research, particularly in the fields of agriculture and nutrition. Their physiology, size, and lipid metabolism can be more comparable to humans than those of rodents in certain aspects. Research in these animals often focuses on how dietary fats influence the composition of fat depots (adipose tissue) and muscle, which is relevant for both meat quality and human nutrition.

These models are particularly useful for studying the production of structured lipids. For example, research has focused on enriching TAGs with specific fatty acid compositions, such as 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a key component of human milk fat substitutes. Studies have used lard from pigs, which can be fractionated to increase the concentration of certain TAGs. Subsequent enzymatic processes can then be used to further modify the TAG structure to achieve the desired isomer. This type of research provides direct insight into how specific TAG structures, which could include this compound, are formed and deposited in tissues, and it informs the industrial production of specialized fats for food products like infant formula. youtube.com

Genetically Engineered Models for Dissecting Specific Enzyme Functions and Regulatory Pathways (e.g., GPAT1 knockout models)

Genetically engineered models, particularly knockout mice, have become indispensable tools for dissecting the intricate functions of specific enzymes and regulatory pathways involved in triacylglycerol (TAG) metabolism. By deleting the gene for a particular enzyme, researchers can observe the resulting metabolic phenotype and infer the enzyme's role in vivo. The glycerol-3-phosphate acyltransferase-1 (GPAT1) knockout (Gpat1-/-) mouse is a prominent example used to understand the initial and rate-limiting step of glycerolipid synthesis. nih.govnih.gov

GPAT1 is an enzyme located on the outer mitochondrial membrane that catalyzes the acylation of glycerol-3-phosphate to form lysophosphatidic acid, the first committed step in TAG synthesis. nih.govnih.gov Its position allows it to compete with carnitine palmitoyltransferase-1 (CPT1), another outer mitochondrial membrane enzyme, for the same pool of long-chain fatty acyl-CoAs. While GPAT1 channels these fatty acids towards storage as glycerolipids, CPT1 directs them towards β-oxidation for energy production. nih.govnih.gov This makes GPAT1 a critical regulator of the metabolic fate of fatty acids.

Studies using GPAT1 knockout mice have provided profound insights into its specific functions:

Regulation of Triacylglycerol Synthesis: Research has consistently shown that the absence of GPAT1 significantly impacts TAG accumulation. Gpat1-/- mice exhibit reduced hepatic TAG content and are protected from diet-induced hepatic steatosis (fatty liver). nih.govnih.gov An important discovery from these models is that GPAT1 is essential for incorporating newly synthesized (de novo) fatty acids into TAG. nih.gov However, its absence does not affect the incorporation of exogenous fatty acids, suggesting that other GPAT isoforms handle fatty acids from external sources. nih.gov This highlights a specialized role for GPAT1 in managing the flux of endogenously produced lipids.

For instance, in hearts of mice fed a high-sucrose diet to stimulate lipogenesis, the absence of GPAT1 led to a dramatic decrease in TAG accumulation compared to wild-type mice.

Table 1: Effect of GPAT1 Knockout on Myocardial Triacylglycerol (TAG) Content

Genotype Diet Myocardial TAG Content (nmol/mg protein) Percentage Change vs. Wildtype
Wildtype Chow 15.2 -
Gpat1-/- Chow 12.1 -20.4%
Wildtype High-Sucrose 30.5 -
Gpat1-/- High-Sucrose 12.5 -59.0%

Data adapted from related studies on Gpat1 knockout models. nih.gov

Substrate Specificity and Fatty Acid Composition: GPAT1 knockout models have been instrumental in revealing the enzyme's substrate preference. GPAT1 shows a preference for saturated fatty acyl-CoAs, particularly palmitoyl-CoA (16:0). nih.govnih.gov Consequently, its absence leads to significant alterations in the fatty acid composition of various lipid classes. In the livers of Gpat1-/- mice, both TAG and total phospholipids (B1166683) contain substantially less palmitic acid (16:0). nih.gov

This alteration is also observed in other tissues. In the hearts of Gpat1-/- mice, the deficiency of GPAT1 not only reduces the amount of 16:0 in major phospholipids but also leads to a compensatory increase in other fatty acids, such as stearic acid (18:0), oleic acid (18:1), and arachidonic acid (20:4n-6). nih.gov

Table 2: Changes in Phospholipid Fatty Acid Composition in Hearts of Gpat1-/- Mice

Phospholipid Class Fatty Acid Change in Gpat1-/- vs. Wildtype
Phosphatidylcholine 16:0 Lower
18:0 Higher
18:1 Higher
Phosphatidylethanolamine 16:0 Lower
18:0 Higher
18:1 Higher
Phosphatidylserine/Inositol 16:0 Lower
All Classes C20:4n-6 Significantly Higher

Based on findings from studies on Gpat1-/- mice. nih.gov

Metabolic Flux and Acyl-CoA Channeling: By deleting GPAT1, the metabolic flux of fatty acyl-CoAs is rerouted. With the primary pathway to TAG synthesis diminished, more fatty acids are available for β-oxidation by CPT1. nih.govnih.gov This demonstrates the competitive relationship between these two enzymes. Furthermore, the knockout of GPAT1 leads to a buildup of its substrates, the fatty acyl-CoAs. Studies have shown a several-fold increase in total hepatic acyl-CoA content in Gpat1-/- mice, with oleoyl-CoA (18:1-CoA) being one of the most significantly affected species. nih.gov

Table 3: Hepatic Acyl-CoA Content in Lean Wildtype vs. Gpat1-/- Mice

Acyl-CoA Species Fold Increase in Gpat1-/- vs. Wildtype
Total Acyl-CoA 3.3-fold
18:1-CoA 3.8-fold

Data represents findings from lean mice on a standard diet. nih.gov

By revealing the substrate preferences and the downstream metabolic consequences of deleting a single enzyme, genetically engineered models like the GPAT1 knockout mouse are crucial for understanding how specific TAG isomers are synthesized. While these studies have focused on the broader effects on common fatty acids like palmitate, the methodology provides a clear framework for investigating the synthesis of less common or highly specific TAGs such as this compound. Such a model could elucidate which acyltransferases are responsible for incorporating myristic and oleic acids into the specific sn-1, sn-2, and sn-3 positions of the glycerol backbone.

Vi. Future Directions and Emerging Research Avenues in 1,3 Dimyristoyl 2 Oleoylglycerol Studies

Development of Advanced Analytical Techniques for Comprehensive Triacylglycerol Isomeromics

A fundamental challenge in studying specific TAGs is the immense structural diversity and the presence of numerous isomers. Distinguishing 1,3-dimyristoyl-2-oleoylglycerol from its regioisomer, 1,2-dimyristoyl-3-oleoylglycerol, requires sophisticated analytical methods. While techniques like high-performance liquid chromatography (HPLC) have been foundational, future progress hinges on the development of more powerful and integrated analytical platforms. nih.gov

Emerging methods are focusing on enhancing the separation and identification of TAG positional isomers. jst.go.jp Supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS/MS) is a promising technique that offers faster analysis times than conventional HPLC for separating TAG regioisomers and enantiomers simultaneously. researchgate.netyoutube.com Innovations in mass spectrometry, such as electron-induced dissociation (EIEIO), provide detailed structural information by fragmenting TAG ions in a way that allows for the precise assignment of fatty acids to the sn-2 or sn-1/3 positions on the glycerol (B35011) backbone. nih.gov Furthermore, ion mobility-mass spectrometry (IM-MS) adds another dimension of separation, distinguishing isomers based on their shape and configuration in the gas phase. nih.gov Argentation chromatography, which separates molecules based on the number and configuration of double bonds, continues to be a valuable tool, especially when combined with modern HPLC-MS systems. nih.govnih.gov

These advanced techniques are moving the field towards comprehensive "triacylglycerol isomeromics," enabling the detailed characterization of the entire TAG isomer profile in complex biological samples. nih.gov

Table 1: Comparison of Advanced Analytical Techniques for TAG Isomer Analysis

Technique Principle of Separation/Identification Advantages for Isomer Analysis Limitations
SFC-MS/MS Utilizes supercritical CO2 as a mobile phase for chromatographic separation, followed by mass spectrometric detection and fragmentation. youtube.com Shorter analysis time compared to HPLC; simultaneous separation of regioisomers and enantiomers. researchgate.net Requires specialized instrumentation.
EIEIO-MS Fragmentation of TAG ions by energetic electrons to determine fatty acid positions on the glycerol backbone. nih.gov Provides in-depth structural elucidation, including regioisomeric assignment, without requiring authentic standards. nih.gov A newer technique requiring specific expertise and instrumentation.
IM-MS Separation of ions in the gas phase based on their size, shape, and charge. nih.gov Adds another dimension of separation to MS, allowing for the resolution of isomers with different configurations. nih.gov May not resolve all isomer types without coupling to chromatography.

| Ag+-LC-MS | Argentation Liquid Chromatography separates TAGs based on the interaction of double bonds with silver ions on the stationary phase. nih.gov | Excellent for separating TAGs based on the degree of unsaturation. nih.govnih.gov | Separation of positional isomers with the same number of double bonds can be challenging. researchgate.net |

High-Throughput Screening Methodologies for Modulators of Triacylglycerol Positional Specificity

The specific placement of fatty acids onto the glycerol backbone is controlled by a series of acyltransferase enzymes. nih.govresearchgate.net For instance, the synthesis of this compound involves enzymes that preferentially place oleic acid at the sn-2 position and myristic acid at the sn-1 and sn-3 positions. Identifying compounds that can modulate the activity or specificity of these enzymes is crucial for both research and therapeutic purposes.

High-throughput screening (HTS) methodologies are essential for rapidly testing large libraries of small molecules for their effects on TAG synthesis. nih.gov The development of bioluminescent assays, such as the Triglyceride-Glo™ Assay, provides a simple "add and read" format that is amenable to HTS in 384-well plates. promega.ca These assays are more sensitive than traditional colorimetric or fluorometric methods and can be used to quantify changes in triglyceride levels in various sample types. promega.ca HTS can also be applied to assess lipolysis, the breakdown of TAGs, which is equally important in determining the steady-state levels of specific isomers. nih.gov For example, a high-throughput protocol has been developed to measure fat accumulation in Drosophila which can be adapted for accelerated drug discovery studies. youtube.com By targeting key enzymes in TAG metabolism, such as monoacylglycerol lipase (B570770) (MAGL), HTS can identify specific modulators of their activity. nih.gov

Future HTS assays will likely incorporate the advanced analytical methods described in the previous section to not only measure total TAGs but also to assess changes in the relative abundance of specific isomers like this compound, providing direct insight into the modulation of positional specificity.

Mechanistic Understanding of Triacylglycerol Isomer-Specific Interactions with Cellular Components and Protein Domains

The biological function of a TAG isomer is ultimately determined by its interactions with other cellular molecules, particularly proteins. The stereospecific positioning of fatty acids within a TAG molecule influences its recognition and processing by enzymes and its incorporation into cellular structures. For example, lipoprotein lipase (LpL), the enzyme responsible for hydrolyzing TAGs in circulating lipoproteins, exhibits regiospecificity, preferentially cleaving fatty acids from the sn-1 and sn-3 positions. nih.gov This means that the oleic acid at the sn-2 position of this compound would be preserved in the resulting 2-monoacylglycerol, which has distinct metabolic fates.

Understanding these isomer-specific interactions requires advanced experimental systems. Cell-free systems using isolated microsomal vesicles have been used to study the formation of TAG-protein complexes during TAG synthesis, revealing that specific subsets of proteins are recruited. nih.gov Future research will need to employ techniques capable of identifying the specific protein domains that recognize and bind to distinct TAG isomers. Structural biology approaches, such as X-ray crystallography and cryo-electron microscopy, combined with biochemical binding assays, will be essential to visualize these interactions at an atomic level. This knowledge is critical for understanding how an isomer like this compound is trafficked within the cell, packaged into lipid droplets or lipoproteins, and made accessible to specific lipases.

Integration of Multi-Omics Data for Systems-Level Insights into Triacylglycerol Dynamics and Regulation

The metabolism of this compound is not an isolated process but is deeply embedded within the broader network of cellular metabolism. A systems-level understanding can be achieved by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and lipidomics. nih.govnih.gov This multi-omics approach can reveal correlations and causal relationships between genetic variations, gene expression levels, protein abundance, and the resulting lipid profile. nih.govmedrxiv.org

For example, by combining genome-wide association studies (GWAS) with lipidomics data, researchers can identify genetic loci that influence the levels of specific TAGs. oup.com Integrating transcriptomics and proteomics can then pinpoint the specific enzymes and regulatory proteins whose expression levels are responsible for these changes. nih.govnih.gov Such approaches have been used to identify dysregulation of lipid metabolism in complex diseases like Alzheimer's. nih.govnih.gov Genome-scale metabolic networks (GSMNs) are a promising computational framework for integrating these diverse datasets to predict modulations in metabolic pathways. nih.gov

For this compound, a multi-omics strategy could identify the complete set of genes and proteins that govern its synthesis, breakdown, and transport, and how these networks are rewired in different physiological states (e.g., fasting vs. fed) or disease conditions.

Table 2: Application of Multi-Omics in TAG Research

Omics Layer Information Provided Application to this compound Research
Genomics Identifies genetic variants (e.g., SNPs) associated with lipid levels. oup.com Discovering genetic predispositions that affect the baseline levels or metabolism of this specific isomer.
Transcriptomics Measures the expression levels of all genes in a cell or tissue. nih.gov Identifying which acyltransferase or lipase genes are up- or down-regulated under conditions where the isomer's concentration changes.
Proteomics Quantifies the abundance of proteins. nih.gov Directly measuring the levels of enzymes and lipid-binding proteins involved in the isomer's lifecycle.

| Lipidomics/Metabolomics | Provides a comprehensive profile of all lipids and metabolites. medrxiv.org | Quantifying the abundance of this compound and correlating it with other metabolites to understand pathway dynamics. |

Novel Experimental Approaches for In Vivo and In Situ Visualization of Triacylglycerol Metabolism and Trafficking in Real-Time

While analytical techniques provide a snapshot of TAG content, understanding the dynamic processes of metabolism and trafficking requires visualizing these molecules in living cells and organisms (in vivo and in situ). A significant challenge has been the lack of tools to specifically label and track individual lipid species without perturbing their natural behavior.

Emerging approaches are beginning to overcome this hurdle. One strategy involves metabolic labeling with chemical reporters. For instance, cells can be fed fatty acid analogues containing bio-orthogonal functional groups (like alkynes or azides). pnas.org These tagged fatty acids are incorporated into TAGs, which can then be visualized using fluorescence microscopy after a "click chemistry" reaction with a fluorescent probe. pnas.org This allows for the imaging of lipid synthesis, turnover, and subcellular localization.

Another approach uses radio- or PET-labeled tracers to follow TAG metabolism in whole organisms. nih.gov For example, double-labeled triglyceride-rich lipoprotein-like particles can be injected to trace their plasma decay and uptake by various organs in real-time. nih.gov While these methods often track the glycerol backbone or a specific fatty acid rather than the intact TAG isomer, future refinements could involve the synthesis of more complex, fully-labeled tracers that mimic specific isomers like this compound. The development of advanced imaging techniques, such as coherent Raman scattering microscopy, also holds promise for label-free chemical imaging of lipids within living cells, potentially allowing for the direct visualization of TAG accumulation in lipid droplets.

These cutting-edge visualization methods will be instrumental in moving the study of this compound from static measurements in extracts to a dynamic understanding of its journey through the cell and the body in real-time.

Compound Name Reference Table

Compound Name
1,2-dimyristoyl-3-oleoylglycerol
This compound
2-monoacylglycerol
Myristic acid
Oleic acid

Q & A

Basic Research Questions

Q. What enzymatic strategies are most effective for synthesizing 1,3-Dimyristoyl-2-oleoylglycerol with high regioselectivity?

  • Methodology : Use lipases such as Thermomyces lanuginosus in solvent-free systems to catalyze acidolysis or interesterification reactions. Optimize substrate molar ratios (e.g., 1:2 oleic acid to glycerol backbone) and temperature (50–70°C) to favor sn-2 position esterification. Monitor reaction progress via TLC or HPLC to confirm regioselectivity .
  • Key Data : Studies report >80% yield under optimized conditions using immobilized lipases, with sn-2 specificity confirmed by mass spectrometry .

Q. How can nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) resolve structural ambiguities in this compound?

  • Methodology :

  • NMR : Use 13C^{13}\text{C} NMR to distinguish sn-1/3 vs. sn-2 acyl groups via carbonyl carbon shifts (sn-1/3: ~172 ppm; sn-2: ~170 ppm).
  • MS/MS : Employ electrospray ionization (ESI) with collision-induced dissociation (CID) to fragment the triacylglycerol (TAG) and identify acyl chain positions based on diagnostic ions (e.g., loss of sn-2 fatty acid) .

Q. What solvent systems are optimal for solubilizing this compound in lipid bilayer studies?

  • Methodology : Initially dissolve the compound in methyl acetate (evaporated under nitrogen) and reconstitute in chloroform or methanol for lipid film preparation. For aqueous dispersion, use sonication with phospholipid mixtures (e.g., POPC) and buffer (pH 7.4) to form vesicles .

Q. How does the melting behavior of this compound compare to symmetric TAGs (e.g., tripalmitin)?

  • Methodology : Analyze differential scanning calorimetry (DSC) thermograms to identify phase transitions. Asymmetric TAGs exhibit lower melting points (e.g., ~25–30°C) due to sn-2 unsaturated oleoyl chains, contrasting with symmetric saturated TAGs (>50°C) .

Advanced Research Questions

Q. What experimental and computational approaches reconcile contradictory data on this compound’s crystallization kinetics?

  • Methodology : Apply classical 3D nucleation theory and Nývlt-like models to analyze metastable zone widths (MZW) in acetone solutions. Parameters such as cooling rate (RR) and saturation temperature (T0T_0) are critical for determining nucleation order (mm) and interfacial energy (γ\gamma) .
  • Data Contradictions : Discrepancies arise from impurities or solvent history; rigorous solvent purification and controlled cooling rates (0.5–2°C/min) improve reproducibility .

Q. How do sn-2 unsaturated TAGs like this compound influence lipid digestion kinetics in vitro?

  • Methodology : Simulate gastrointestinal conditions using pH-stat lipolysis models. Compare hydrolysis rates with pancreatic lipase, noting slower sn-2 cleavage due to steric hindrance. Use LC-MS to quantify free fatty acids and monoacylglycerol products .
  • Key Finding : sn-2 oleate retention increases micellar incorporation of lipid-soluble nutrients (e.g., vitamin D), relevant to infant formula design .

Q. What chromatographic techniques optimize separation of this compound from regioisomers in complex lipid mixtures?

  • Methodology : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile:isopropanol, 70:30). Silver-ion chromatography (Ag+^+-TLC) further resolves regioisomers via argentophilic interactions with double bonds .

Q. How do contradictory in vivo studies on this compound’s metabolic effects inform experimental design?

  • Analysis : Variability arises from animal models (e.g., murine vs. porcine) and dietary matrix effects. Standardize lipid delivery vehicles (e.g., emulsions vs. solid matrices) and control for gut microbiota composition using germ-free models .

Methodological Best Practices

  • Synthesis : Prioritize immobilized lipases (e.g., Novozym 435) for reusability and solvent-free conditions to reduce downstream purification .
  • Characterization : Combine NMR and MS/MS for unambiguous structural validation, particularly for asymmetric TAGs .
  • Crystallization Studies : Pre-saturate solvents (e.g., acetone) with TAGs to minimize supersaturation variability during nucleation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.